P2X3 Receptor Antagonist Potency: EC₅₀ = 80 nM vs. A-317491 (Ki = 22 nM)
2-(3-Chloro-4-fluorophenoxy)ethanamine exhibits antagonist activity against the recombinant rat P2X3 receptor with an EC₅₀ of 80 nM, measured in Xenopus oocytes [1]. By comparison, the well-characterized P2X3 antagonist A-317491 has a reported Ki of 22 nM for the human P2X3 receptor [2]. While differing assay formats and species preclude direct head-to-head comparison, the target compound's nanomolar potency places it within a relevant range for P2X3-focused screening campaigns, distinguishing it from unsubstituted or mono-halogenated phenoxyethanamines that lack reported P2X3 activity.
| Evidence Dimension | P2X3 receptor antagonist potency |
|---|---|
| Target Compound Data | EC₅₀ = 80 nM |
| Comparator Or Baseline | A-317491: Ki = 22 nM (human P2X3) |
| Quantified Difference | ~3.6-fold higher EC₅₀ value for target compound (note: different species and assay) |
| Conditions | Target: recombinant rat P2X3 expressed in Xenopus oocytes [1]; Comparator: human P2X3 binding assay [2] |
Why This Matters
Demonstrates that the 3-chloro-4-fluorophenoxy substitution confers measurable P2X3 antagonist activity absent in simpler analogs, justifying its selection over unsubstituted 2-phenoxyethanamine for purinergic target screening.
- [1] BindingDB. Affinity data for BDBM50118219: EC50 = 80 nM against recombinant rat P2X3 receptor expressed in Xenopus oocytes. View Source
- [2] CSNpharm. A-317491: P2X3 and P2X2/3 antagonist with Ki = 22 nM (hP2X3) and 9 nM (hP2X2/3), CAS 475205-49-3. View Source
